REACTION_SMILES
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[C:18].[CH3:16][OH:17].[ClH:1].[NH:2]1[CH2:3][C:4]2([O:5][c:6]3[cH:7][cH:8][cH:9][cH:10][c:11]3[CH:12]=[CH:13]2)[CH2:14][CH2:15]1.[Pd:19]>>[ClH:1].[NH:2]1[CH2:3][C:4]2([O:5][c:6]3[cH:7][cH:8][cH:9][cH:10][c:11]3[CH2:12][CH2:13]2)[CH2:14][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CC2(CCNC2)Oc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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c1ccc2c(c1)CCC1(CCNC1)O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |